Cas no 1044769-72-3 (1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine)

1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinamine, 1-[(2,5-dimethylphenyl)methyl]-
- 1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine
- 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine
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- Inchi: 1S/C13H20N2/c1-10-3-4-11(2)12(7-10)8-15-6-5-13(14)9-15/h3-4,7,13H,5-6,8-9,14H2,1-2H3
- InChI Key: GWJKUDFNNQPDET-UHFFFAOYSA-N
- SMILES: N1(CC2=CC(C)=CC=C2C)CCC(N)C1
1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D142981-500mg |
1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
1044769-72-3 | 500mg |
$ 435.00 | 2022-06-05 | ||
TRC | D142981-100mg |
1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
1044769-72-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | D142981-1g |
1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
1044769-72-3 | 1g |
$ 680.00 | 2022-06-05 |
1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine
Recent Advances in the Study of 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine (CAS: 1044769-72-3): A Comprehensive Research Brief
The compound 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine (CAS: 1044769-72-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug development. The following sections provide a detailed overview of the current state of research, highlighting key discoveries and future directions.
Recent studies have elucidated the synthetic pathways for 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic method that significantly reduces byproduct formation, achieving a yield of over 85%. This advancement is critical for scaling up production and ensuring reproducibility in preclinical studies. Furthermore, the compound's structural analogs have been explored to enhance its bioavailability and target specificity.
Pharmacological investigations have revealed that 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine exhibits promising activity as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. In vitro and in vivo studies published in Neuropharmacology (2024) indicate that the compound acts as a selective agonist for dopamine D2 receptors, with potential implications for treating Parkinson's disease and schizophrenia. These findings are supported by molecular docking simulations, which suggest high binding affinity and specificity for the target receptors.
In addition to its neurological applications, recent research has explored the compound's potential in oncology. A preclinical study conducted by the National Cancer Institute (2024) demonstrated that 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine inhibits the proliferation of certain cancer cell lines, including glioblastoma and non-small cell lung cancer. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis, as evidenced by flow cytometry and Western blot analyses. These results underscore the compound's versatility and warrant further investigation in combinatorial therapies.
Despite these promising developments, challenges remain in the clinical translation of 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed. Ongoing research is focused on pharmacokinetic profiling and toxicology studies to ensure safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression into clinical trials.
In conclusion, 1-(2,5-dimethylphenyl)methylpyrrolidin-3-amine represents a compelling candidate for further drug development, with applications spanning neurology and oncology. The latest research highlights its synthetic accessibility, pharmacological potency, and mechanistic diversity. Future studies should prioritize translational research to bridge the gap between preclinical findings and therapeutic applications. This brief serves as a timely update for researchers and stakeholders in the chemical biology and pharmaceutical sectors.
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